An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to its structural motifs, this molecule is a valuable scaffold for the synthesis of novel therapeutic agents. This document summarizes available data on its core physicochemical characteristics, outlines relevant experimental protocols, and visualizes its potential mechanism of action through a key signaling pathway.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is limited in publicly accessible literature, the following tables summarize the available information and provide estimated values based on closely related compounds.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 196.59 g/mol | [1][2][3] |
| Appearance | Yellow to brown powder | Based on the 2-carboxylic acid isomer[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in water | [1][4] |
Table 2: Ionization and Lipophilicity
| Property | Value | Source/Comment |
| pKa | ~4.2 (Estimated) | Based on 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid[5] |
| logP | ~2.6 (Estimated) | Based on the computed XLogP3 value for 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and physicochemical characterization of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid are not extensively reported. However, based on established chemical principles and analogous compounds, the following methodologies can be applied.
Synthesis Protocol: Hydrolysis of 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
A common and effective method for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is the acidic hydrolysis of its corresponding nitrile precursor.[7]
Workflow for Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate, 95% 1 g | Request for Quote [thermofisher.com]
- 4. 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate, 95% | Fisher Scientific [fishersci.ca]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7ClN2O2 | CID 6483864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | 123531-24-8 | Benchchem [benchchem.com]
